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molecular formula C9H7BrN2O2S B1400015 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole CAS No. 946884-40-8

2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole

Cat. No. B1400015
M. Wt: 287.14 g/mol
InChI Key: WVYHIUZFXAIOME-UHFFFAOYSA-N
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Patent
US08748627B2

Procedure details

A solution of Example 24A (1.63 g, 5.67 mmol) in CH2Cl2 (75 mL) was cooled to −78° C. and the resulting suspension was treated with BBr3 (22.67 mmol, 2.14 mL) drop wise over 2 minutes. The reaction was stirred at 25° C. for 2 hours and was poured into a 200 mL ice/water mixture. The resulting bilayer was stirred vigorously for 0.5 hours and a white precipitate formed. The solids were filtered, washed with water (1×20 mL) and dried in a vacuum oven to provide 1.35 g (87%) of the title compound as a white solid. 1H NMR (300 MHz, DMSO-d6) δ ppm 9.79 (br. s, 1H) 7.27 (d, J=9.19 Hz, 2H) 6.84 (d, J=9.19 Hz, 2H); MS (DCI) m/z 275 (M+H)+.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
2.14 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([O:7][C:8]2[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][CH:9]=2)=[N:5][N:6]=1.B(Br)(Br)Br>C(Cl)Cl>[Br:1][C:2]1[S:3][C:4]([O:7][C:8]2[CH:9]=[CH:10][C:11]([OH:14])=[CH:12][CH:13]=2)=[N:5][N:6]=1

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
BrC=1SC(=NN1)OC1=CC=C(C=C1)OC
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.14 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting bilayer was stirred vigorously for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with water (1×20 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=NN=C(S1)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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